molecular formula C16H14FN3S B11045599 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole

3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole

Cat. No.: B11045599
M. Wt: 299.4 g/mol
InChI Key: CATYUVKZNUOQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a methylsulfanyl group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide. This intermediate is then reacted with 4-phenyl-3-methyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions typically involve refluxing in an appropriate solvent such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and methylsulfanyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
  • 3-{[(2-bromophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole
  • 3-{[(2-methylphenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14FN3S

Molecular Weight

299.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H14FN3S/c1-12-18-19-16(20(12)14-8-3-2-4-9-14)21-11-13-7-5-6-10-15(13)17/h2-10H,11H2,1H3

InChI Key

CATYUVKZNUOQOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.